molecular formula C16H15ClN2O B8042068 N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide

Cat. No.: B8042068
M. Wt: 286.75 g/mol
InChI Key: OFQVTAHVTKVHCB-GORDUTHDSA-N
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Description

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide is an organic compound that features a complex aromatic structure

Properties

IUPAC Name

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11(20)19-15-9-6-13(16(18)10-15)5-2-12-3-7-14(17)8-4-12/h2-10H,18H2,1H3,(H,19,20)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVTAHVTKVHCB-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with aniline derivatives under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to reduction and acetylation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[3-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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